
Filastatin
Overview
Description
Filastatin is a novel small-molecule antifungal agent that inhibits Candida albicans adhesion to abiotic and biotic surfaces, particularly medical devices such as silicone catheters, dental resins, and bioactive glass . Its mechanism involves disrupting fungal cell-surface interactions, preventing biofilm formation, and reducing nutrient uptake without directly affecting cell viability . Studies demonstrate its efficacy in both static and dynamic (flow) conditions, with concentration- and time-dependent effects . This compound also exhibits broad-spectrum activity against C. dubliniensis, C. parapsilosis, and C. tropicalis .
Mechanism of Action
Target of Action
Filastatin primarily targets the pathogenic fungus, Candida albicans . This fungus is responsible for common clinical conditions such as oral thrush and vaginitis, and can also lead to life-threatening systemic infections in immunocompromised patients . This compound inhibits the adhesion of C. albicans to host cells or implanted medical devices .
Mode of Action
This compound inhibits the adhesion of C. albicans to polystyrene and cultured human epithelial cells . It also inhibits the yeast-to-hyphal morphological transition, a critical process in the pathogenesis of C. albicans . This compound acts downstream of multiple signaling pathways .
Biochemical Pathways
This compound affects the pathways involved in the adhesion and morphogenesis of C. albicans . It inhibits the induction of the hyphal-specific HWP1 promoter, which is crucial for the yeast-to-hyphal transition . This compound may also play a role in disrupting the iron metabolism pathway, particularly through genes regulated through Hap43 and Rim101 .
Result of Action
This compound inhibits biofilm formation on silicone elastomers . Biofilms are communities of microorganisms that adhere to surfaces and are encased in a matrix of extracellular polymeric substances. They are highly resistant to antimicrobial agents and contribute to the persistence of infections . This compound also alters fungal morphology in a mouse mucosal infection assay .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found that this compound can inhibit the adhesion of C. albicans to various biomaterials This suggests that the material properties of the environment can impact the efficacy of this compound
Biochemical Analysis
Biochemical Properties
Filastatin has been shown to inhibit the adhesion of Candida albicans to polystyrene, a common material used in medical devices . It also inhibits the yeast-to-hyphal morphological transition, a key process in the pathogenesis of Candida albicans
Cellular Effects
This compound significantly inhibits the ability of Candida albicans to adhere to various biomaterials, including bioactive glass, silicone, and dental resin This suggests that this compound influences cell function by preventing the adhesion of Candida albicans to these surfaces
Molecular Mechanism
It has been suggested that this compound acts downstream of multiple signaling pathways . It inhibits the induction of the hyphal-specific HWP1 promoter, suggesting that it may interfere with gene expression
Temporal Effects in Laboratory Settings
One study suggests that the anti-adhesive properties of this compound are maintained when it is included in the preparation of silicone materials
Biological Activity
Filastatin is a small molecule compound identified for its significant antifungal properties, particularly against Candida albicans, a common opportunistic pathogen responsible for various infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on fungal morphology, and potential clinical applications.
This compound exhibits its antifungal activity primarily through the inhibition of hyphal morphogenesis and biofilm formation. The compound acts on multiple signaling pathways involved in fungal growth and adhesion.
- Hyphal Inhibition : this compound effectively inhibits the transition from yeast to hyphal form in C. albicans, a critical step in its pathogenicity. Studies show that this compound can block hyphal formation at concentrations greater than 2.5 µM, affecting the morphological changes induced by various stimuli, including nutrient-poor media and mammalian serum .
- Anti-Adhesion Properties : The compound significantly reduces the adhesion of C. albicans to abiotic surfaces. In experiments measuring the force of attachment, this compound-treated cells exhibited a drastic reduction in adhesion force, comparable to non-adherent mutant strains . Time-course studies demonstrated that the anti-adhesion effect increases with exposure time, indicating a concentration and time-dependent response .
In Vitro Studies
A series of in vitro studies have highlighted the effectiveness of this compound against C. albicans:
In Vivo Studies
This compound has also shown promising results in vivo:
- C. elegans Infection Model : In a study using C. elegans, this compound treatment resulted in a 30% decrease in the number of nematodes exhibiting symptoms caused by C. albicans infection, alongside an extension of their lifespan post-infection .
- Mouse Model : this compound treatment in mice with vulvovaginal candidiasis resulted in predominance of yeast cells over hyphal forms, suggesting its efficacy in preventing severe infection manifestations .
Case Studies
- Prevention of Biofilm Formation : A study demonstrated that this compound could prevent biofilm formation on surgical silicone elastomers, which is crucial for reducing nosocomial infections associated with implanted medical devices .
- Comparative Analysis with Other Compounds : this compound was compared with other antifungal agents and showed unique properties; while some compounds inhibited biofilm formation, they did not affect human cell binding as effectively as this compound did .
Scientific Research Applications
Medical Device Coatings
One of the most promising applications of Filastatin is as a pre-therapeutic coating for medical devices. Studies have shown that this compound significantly reduces the adhesion of C. albicans to materials commonly used in medical devices, such as:
Material | Adhesion Reduction (%) |
---|---|
Bioactive Glass | 99.06% |
Silicone | 77.27% |
Dental Resin | 60.43% |
These results indicate that this compound can effectively prevent nosocomial infections associated with implanted devices by inhibiting fungal adhesion .
Inhibition of Biofilm Formation
This compound has been shown to inhibit biofilm formation not only on abiotic surfaces but also on human epithelial cells. In laboratory settings, when added to cultures, this compound reduced the number of C. albicans cells bound to polystyrene surfaces, demonstrating its potential as a prophylactic agent against biofilms .
In Vivo Studies
In vivo studies using Caenorhabditis elegans (C. elegans) models have provided insights into this compound's efficacy against fungal infections. Treatment with this compound resulted in a significant reduction in infection rates and extended the lifespan of infected nematodes . These findings underscore its potential for therapeutic use in clinical settings.
Safety Profile
This compound has been reported to be non-toxic to human cell lines under experimental conditions, making it a viable candidate for further development as an antifungal agent . This safety profile is crucial for its application in medical devices and potential therapeutic uses.
Broader Implications
The implications of using this compound extend beyond just C. albicans. Research indicates that it may also inhibit adhesion and biofilm formation by other pathogenic fungi such as Candida dubliniensis, Candida tropicalis, and Candida parapsilosis. This broad-spectrum efficacy suggests that this compound could be developed as a multi-target antifungal agent .
Case Studies
Study 1: Medical Device Coating
- Objective: To evaluate the effectiveness of this compound as a coating on silicone elastomers.
- Findings: Wild type C. albicans failed to form biofilms on surfaces treated with this compound, remaining dispersed instead.
Study 2: In Vivo Efficacy
- Objective: Assess the impact of this compound on C. elegans infected with C. albicans.
- Findings: A reduction of approximately 30% in infection rates was observed, along with increased survival rates among treated nematodes.
Q & A
Basic Research Questions
Q. How should researchers design in vitro experiments to evaluate Filastatin’s inhibitory effects on fungal adhesion?
- Methodological Answer : Use Candida albicans or other clinically relevant fungal strains in adhesion assays (e.g., biofilm formation on silicone or polystyrene surfaces). Include dose-response curves with this compound concentrations ranging from 12.5 μM to 50 μM, as higher concentrations show stronger inhibition of edf1-/- cell growth . Normalize results to untreated controls and measure outcomes via cell counts/field or spectrophotometric absorption (OD600). Replicate experiments ≥3 times to ensure statistical robustness .
Q. What are the key controls required when assessing this compound’s antifungal specificity and host-cell toxicity?
- Methodological Answer :
- Positive controls : Known antifungals (e.g., fluconazole) to benchmark efficacy.
- Negative controls : Solvent-only treatments (e.g., DMSO) to rule out vehicle effects.
- Host-cell toxicity assays : Use mammalian cell lines (e.g., HEK293) treated with this compound at the same concentrations. Measure viability via MTT or resazurin assays. Prioritize this compound’s non-toxic profile observed in preliminary studies .
Q. How can researchers standardize this compound treatment protocols across different fungal species?
- Methodological Answer : Optimize growth conditions (e.g., RPMI-1640 media, 37°C) to maintain consistency. Use standardized inoculum sizes (e.g., 1×10⁶ cells/mL) and pre-treat surfaces with this compound for 1–2 hours before fungal inoculation. Include species-specific controls (e.g., C. glabrata, C. auris) to evaluate cross-species efficacy .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across fungal strains be resolved?
- Methodological Answer : Perform comparative genomic analysis of resistant vs. susceptible strains to identify genetic determinants (e.g., adhesion-related genes like ALS3 or HWP1). Combine phenotypic assays (e.g., adhesion strength, hyphal growth) with transcriptomic profiling to link this compound’s effects to specific pathways. Address variability by testing under physiologically relevant conditions (e.g., serum-containing media) .
Q. What experimental strategies are recommended to identify this compound’s molecular target(s)?
- Methodological Answer :
- Chemical proteomics : Use this compound-linked affinity beads to pull down binding proteins from fungal lysates. Validate candidates via knockout strains or siRNA silencing.
- Genetic screens : Employ CRISPR-Cas9 or transposon mutagenesis libraries to identify this compound-hypersensitive/resistant mutants.
- Structural analogs : Test structurally related compounds to pinpoint pharmacophore requirements for activity .
Q. How should researchers analyze dose-dependent effects of this compound when data shows non-linear inhibition trends?
- Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Use statistical tests (e.g., ANOVA with Tukey’s post hoc) to compare efficacy across concentrations. For non-linear data, consider biphasic mechanisms (e.g., off-target effects at high doses) and validate with time-lapse microscopy or single-cell tracking .
Q. Data Interpretation & Reporting
Q. What statistical frameworks are appropriate for analyzing this compound’s antifungal activity in high-throughput screens?
- Methodological Answer : Use Z-factor or strictly standardized mean difference (SSMD) to assess assay robustness. Normalize data to plate-level controls (e.g., median polish) and apply false discovery rate (FDR) correction for multiple comparisons. Report 95% confidence intervals for IC₅₀ values .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Re-evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using murine models. Optimize delivery methods (e.g., nanoparticles for sustained release) and test in infection models (e.g., subcutaneous catheter biofilm). Correlate in vitro MIC values with in vivo fungal burden reduction .
Q. Key Considerations for Reproducibility
- Documentation : Follow guidelines for detailed method reporting (e.g., Beilstein Journal’s requirements for experimental protocols ).
- Data Availability : Deposit raw data (e.g., microscopy images, absorption values) in public repositories like Figshare or Zenodo .
- Ethical Compliance : Obtain institutional approval for studies involving animal models or human-derived fungal isolates .
Comparison with Similar Compounds
While Filastatin represents a unique class of adhesion inhibitors, its properties are contrasted below with traditional antifungal agents and other surface-modifying compounds.
Mechanism of Action
Key Findings :
- This compound’s non-lethal mechanism distinguishes it from fungicidal agents like caspofungin and fluconazole, which face challenges with resistance and toxicity .
- Unlike chlorhexidine, this compound maintains efficacy under physiological flow conditions (e.g., in catheters), reducing C. albicans adhesion by 87.27% on silicone and 60.43% on dental resin at 50 µM .
Efficacy Across Surfaces
This compound’s performance was quantified using atomic force microscopy (AFM), impedance spectroscopy, and crystal violet staining across materials (Table 1):
Table 1 : Adhesion Reduction of C. albicans by this compound (50 µM)
Comparative Notes:
- Bioactive glass coatings with this compound reduced adhesion 6.5-fold compared to untreated surfaces .
- AFM revealed this compound lowers adhesion force from 0.23 nN (untreated cells) to 0.017 nN, comparable to non-adhesive edt1−/− mutants .
Pharmacokinetic and Practical Considerations
Key Advantages :
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-2-3-14(12-17(13)19)18(23)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(24)25/h2-7,12H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNECWWUOUHGWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431996-53-1 | |
Record name | 431996-53-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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